4-(4-Bromophenyl)-1-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAMFSRWIZVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692923 | |
| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136350-70-4 | |
| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Imidazole Pharmacophore: From 19th Century Dyestuffs to Modern Targeted Therapeutics
Executive Summary: The Five-Membered Workhorse
The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—stands as one of the most privileged scaffolds in medicinal chemistry.[1] Its amphoteric nature (pKa ~ 7.0 for the conjugate acid) allows it to function as both a hydrogen bond donor and acceptor at physiological pH, making it an ideal mimic for the histidine side chain in enzyme active sites.
This guide traces the technical evolution of imidazole derivatives, moving from the serendipitous discoveries of the 19th century to rational drug design targeting cytochrome P450 enzymes and anaerobic DNA.
Foundations of the Heterocycle (1858–1882)[2]
The Debus-Radziszewski Era
The history of imidazole begins not with biology, but with fundamental organic synthesis.
-
1858: Heinrich Debus reported the first synthesis of imidazole ("glyoxaline") by reacting glyoxal with ammonia.[1][2][3] While the yield was poor, it established the atomic composition (
). -
1882: Bronisław Radziszewski formalized the condensation reaction that bears his name. By reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia, he achieved a versatile multicomponent synthesis that remains relevant for generating tri-substituted imidazoles.
Visualization: The Synthetic Logic
The following diagram illustrates the evolution from classical condensation to modern regioselective functionalization.
Caption: Evolution of imidazole synthesis from 19th-century condensation to modern C-H activation.
The Nitroimidazole Chapter: Anaerobic Specificity
In the 1950s, the focus shifted to anti-infectives. Researchers at Rhône-Poulenc were screening Streptomyces extracts and identified Azomycin (2-nitroimidazole). While Azomycin was too toxic, it revealed a crucial structure-activity relationship (SAR): the nitro group at position 5 (or 2) renders the ring susceptible to reduction.
The Metronidazole Breakthrough (1959)
Synthesized as a derivative of azomycin, Metronidazole became the gold standard for anaerobic infections (Trichomonas, Entamoeba, Bacteroides).
-
Mechanism of Action: Metronidazole is a prodrug. It enters the cell via passive diffusion. In anaerobic organisms, low-redox-potential electron transport proteins (like ferredoxin) donate electrons to the nitro group. This reduction generates a transient nitro-radical anion that covalently binds to DNA, causing strand breaks and cell death. Aerobic cells lack the necessary electron donors, conferring high selectivity.
The Antifungal Revolution: Targeting CYP51[7][8]
The most commercially significant application of imidazoles arose in the late 1960s at Bayer AG . Researchers sought alternatives to toxic polyenes (Amphotericin B).
The Discovery of Clotrimazole and Miconazole
Bayer synthesized Clotrimazole (BAY b 5097) in 1967, followed closely by Janssen Pharmaceutica's Miconazole . These were the first broad-spectrum oral/topical antifungals.
Mechanism: The CYP51 Blockade
These drugs target Lanosterol 14
Caption: Mechanism of Action for Imidazole Antifungals via CYP51 Inhibition.
Comparative Data: First-Generation Azoles
The table below highlights the key pharmacokinetic differences that drove the evolution from imidazoles to triazoles.
| Drug | Class | Discovery | LogP | Half-life ( | Primary Use |
| Clotrimazole | Imidazole | 1967 (Bayer) | ~3.5 | 2 hrs | Topical (High metabolic clearance) |
| Miconazole | Imidazole | 1969 (Janssen) | ~6.0 | 24 hrs | Topical/IV (High protein binding) |
| Ketoconazole | Imidazole | 1976 (Janssen) | 4.3 | 2-8 hrs | Oral (First systemic oral azole) |
| Fluconazole | Triazole | 1981 (Pfizer) | 0.5 | 30 hrs | Systemic (High water solubility) |
Technical Protocols
Protocol A: Modern C-H Arylation of Imidazole
Rationale: Classical synthesis (Radziszewski) is limited by precursor availability. Modern drug discovery utilizes metal-catalyzed C-H activation to functionalize the imidazole core directly, often at the C5 or C2 position.
Method: Copper-Catalyzed C-H Arylation (Ullmann-type) Scope: Direct arylation of N-substituted imidazoles.
-
Reagents:
-
Substrate: 1-Methylimidazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv)[7] -
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Step 1: Charge a flame-dried Schlenk tube with CuI, Phenanthroline, and
. -
Step 2: Evacuate and backfill with Argon (3x).[7]
-
Step 3: Add 1-Methylimidazole, Aryl Iodide, and DMF via syringe.
-
Step 4: Heat to 140°C for 24 hours under Argon.
-
Step 5: Cool to RT, dilute with EtOAc, filter through Celite.
-
Step 6: Wash with brine, dry over
, and purify via flash chromatography (Hexane/EtOAc).
-
-
Self-Validation:
-
TLC Monitoring: Disappearance of Aryl Iodide.
-
NMR Check: Appearance of characteristic imidazole C-H signals shifted by the aryl group.
-
Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3)
Rationale: To verify the biological activity of a newly synthesized imidazole derivative, standardized broth microdilution is required.
Standard: Clinical and Laboratory Standards Institute (CLSI) M27-A3.[8][9][10]
-
Inoculum Preparation:
-
Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (24h, 35°C).
-
Suspend colonies in sterile saline. Adjust density to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).
-
-
Plate Setup:
-
Use sterile 96-well microtitration plates.
-
Rows 1-10: Serial 2-fold dilutions of the Test Imidazole (Range: 64 to 0.125
g/mL). -
Row 11: Growth Control (Drug-free medium + Inoculum).
-
Row 12: Sterility Control (Medium only).
-
-
Incubation:
-
Add 100
L of diluted inoculum to drug wells. -
Incubate at 35°C for 24–48 hours (ambient air).
-
-
Readout (MIC Determination):
-
Visual: Determine the lowest concentration with prominent decrease in turbidity (50% inhibition compared to Growth Control).
-
Spectrophotometric: Read OD at 530 nm.
-
References
-
Debus, H. (1858).[2][3] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie. Link
-
Radziszewski, B. (1882).[11][12] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft. Link
-
Bayer AG. (1969). "Antifungal agents: Clotrimazole."[6][13][14] Historical Archives of Bayer. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9][10] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[8][9][10] Link
-
Löfstedt, J., et al. (2016). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles." Journal of Organic Chemistry. Link
-
Vanden Bossche, H., et al. (1995). "Antifungal drug targets: the azole mode of action." Mycoses.[14] Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clotrimazole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biospace.com [biospace.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. mdpi.com [mdpi.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Discovery [ch.ic.ac.uk]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 4-(4-Bromophenyl)-1-methyl-1H-imidazole in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Imidazole Scaffold as a Cornerstone of Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and presence in key biological molecules like histidine have made it a recurring motif in a multitude of approved drugs.[3][4][5] From antifungal agents like miconazole to anti-ulcer drugs such as cimetidine, the versatility of the imidazole core is well-documented.[6][7] This guide delves into a specific, yet highly strategic, derivative: 4-(4-Bromophenyl)-1-methyl-1H-imidazole. We will explore its synthesis, physicochemical properties, and, most importantly, its multifaceted role as a key building block in the rational design of novel therapeutics.
Physicochemical Properties and Structural Rationale
The structure of this compound is deceptively simple, yet each component contributes to its utility in drug discovery.
-
The Imidazole Core: As an aromatic heterocycle, the imidazole ring is electron-rich, allowing it to participate in π-π stacking and hydrogen bonding, crucial for molecular recognition at biological targets.[3][4] The two nitrogen atoms offer sites for both hydrogen bond donation and acceptance, rendering it a versatile pharmacophore.[5][6]
-
The 4-Bromophenyl Moiety: The introduction of a bromophenyl group at the 4-position significantly influences the molecule's properties. The bromine atom is a heavy halogen, which can increase the compound's lipophilicity and metabolic stability. Crucially, the carbon-bromine bond serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[2] This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space.
-
The N-Methyl Group: The methylation of the imidazole nitrogen at the 1-position prevents tautomerization and removes a hydrogen bond donor, which can be advantageous for fine-tuning the molecule's binding properties and improving its pharmacokinetic profile.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H9BrN2 | [8] |
| Molecular Weight | 237.10 g/mol | [8] |
| Melting Point | 139-143 °C | [9] |
| Form | Solid | [9] |
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves a multi-step process starting from more readily available precursors. Below is a representative experimental protocol.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole
-
Reaction Setup: To a solution of 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid, add ammonium acetate (10-20 equivalents) and glyoxal (1.1 equivalents, 40% in water).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(4-bromophenyl)-1H-imidazole.
Step 2: N-methylation to yield this compound
-
Reaction Setup: Dissolve the 4-(4-bromophenyl)-1H-imidazole (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate (1.5 equivalents).
-
Reaction Execution: To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Figure 2: Use of the scaffold in synthesizing potential kinase inhibitors via Suzuki coupling.
Precursor for Antifungal and Antibacterial Agents
The imidazole core is a hallmark of many antifungal drugs. [6][10]The this compound scaffold can be elaborated to generate novel antifungal candidates. For instance, the bromine can be displaced or used in coupling reactions to introduce functionalities known to enhance antifungal potency. Similarly, in the realm of antibacterial research, imidazole derivatives have shown promise. [11][12]The combination of the imidazole core with other pharmacophores, facilitated by the reactive bromine, can lead to the development of new antibacterial agents to combat drug-resistant strains. [10]
Building Block for Anti-inflammatory and Analgesic Compounds
Imidazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties. [6][12]The this compound can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents. The bromophenyl moiety can be modified to mimic the structures of known cyclooxygenase (COX) inhibitors or to interact with other targets in the inflammatory cascade.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive handle provided by the bromine atom, allows for a modular and efficient approach to the synthesis of diverse compound libraries. This facilitates the exploration of structure-activity relationships and the optimization of lead compounds.
While this guide has outlined its potential in several key therapeutic areas, the versatility of this building block means its applications are likely far broader. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel chemical entities is paramount. In this context, this compound is poised to remain a valuable and frequently utilized scaffold in the ongoing quest for new and improved medicines.
References
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: )
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: )
- Imidazole as a Promising Medicinal Scaffold: Current St
- Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. (URL: )
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (URL: )
- 4-(4-bromofenil)-1H-imidazol - Chem-Impex. (URL: )
- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook. (URL: )
- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom. (URL: )
- Review of pharmacological effects of imidazole deriv
- 4-[(4-bromophenyl)methyl]-1H-imidazole | C10H9BrN2 | CID 24825520 - PubChem. (URL: )
- 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5 - Sigma-Aldrich. (URL: )
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL: )
- 13569-96-5|4-(4-Bromophenyl)-1H-imidazole - BLDpharm. (URL: )
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
- 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5. (URL: )
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: )
- (PDF)
- View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl deriv
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. (URL: )
Sources
- 1. ijsred.com [ijsred.com]
- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. dovepress.com [dovepress.com]
- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-[(4-bromophenyl)methyl]-1H-imidazole | C10H9BrN2 | CID 24825520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-溴苯基)-1H-咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. clinmedkaz.org [clinmedkaz.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrar.org [ijrar.org]
Advanced Scaffold Functionalization: 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Topic: Emerging Research Areas for 4-(4-Bromophenyl)-1-methyl-1H-imidazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (CAS: 176961-54-9) represents a critical "linchpin" scaffold in modern heterocyclic chemistry. Far from being a mere intermediate, this molecule occupies a strategic position in the chemical space of p38 MAP kinase inhibitors , antifungal agents , and optoelectronic materials . Its structural duality—possessing a reactive aryl bromide handle and an electron-rich imidazole core capable of regioselective C–H activation—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and divergent library synthesis.
This guide explores the emerging utility of this scaffold, moving beyond classical substitution to advanced orthogonal functionalization strategies that are currently reshaping high-throughput synthesis.
Core Structural Analysis & Reactivity Profile
To exploit this molecule effectively, one must understand its electronic topography. The 1-methylimidazole core is electron-rich, while the 4-bromophenyl substituent introduces a distinct vector for cross-coupling.
The "Orthogonal Triad" of Reactivity
The molecule offers three distinct sites for chemical manipulation, allowing for sequential, non-interfering transformations:
-
Site A (The Aryl Bromide): The primary handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is the entry point for extending the carbon skeleton to access "biaryl" pharmacophores common in kinase inhibitors.
-
Site B (The Imidazole C2-H): The most acidic proton on the ring (
in DMSO). It is susceptible to lithiation and direct C–H arylation, often used to introduce "tail" groups that interact with the ATP-binding pocket of kinases. -
Site C (The Imidazole C5-H): The most nucleophilic site on the ring, amenable to electrophilic aromatic substitution (SEAr) or specific Regioselective C–H activation protocols.
Figure 1: The Orthogonal Reactivity Triad of the scaffold, highlighting the three distinct vectors for chemical diversification.
Emerging Research Area: p38 MAP Kinase Inhibition[1]
The most significant application of this scaffold lies in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . The 4-phenylimidazole pharmacophore is a structural mimic of the triaryl-imidazole core found in SB-203580 , a reference inhibitor for p38
Mechanism of Action
Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors.[1][2] The imidazole nitrogen (N3) acts as a crucial hydrogen bond acceptor for the amide backbone of Met109 in the kinase hinge region. The 4-bromophenyl group serves as a template to build the hydrophobic moiety that occupies the "gatekeeper" pocket (Thr106).
Current Research Focus: Researchers are currently using the bromine handle to introduce polar "tail" groups (via Suzuki coupling) that extend into the solvent-exposed region, improving solubility and reducing CYP450 inhibition—a common liability of earlier imidazole drugs.
Figure 2: The p38 MAPK signaling cascade. The imidazole scaffold targets the p38 node, blocking the downstream production of pro-inflammatory cytokines.[1][2][3][4]
Emerging Research Area: Regioselective C–H Functionalization
While Suzuki coupling is standard, the frontier of research for this molecule is Direct C–H Arylation . This approach avoids the need for pre-functionalized coupling partners (like boronic acids), offering a more atom-economical route to complex drug candidates.
The Regioselectivity Challenge
A major area of investigation is controlling the selectivity between the C2 and C5 positions.
-
C5-Arylation: Favored by electrophilic mechanisms (e.g., Pd(II) catalysis with acidic ligands).
-
C2-Arylation: Favored by base-assisted mechanisms (e.g., Cu-mediated or Pd-catalyzed Concerted Metalation-Deprotonation, CMD).
Why this matters: By tuning the catalyst, researchers can use this compound to create regioisomeric libraries of 2,4-disubstituted or 4,5-disubstituted imidazoles from a single precursor.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Objective: To synthesize a 4-(4'-biaryl)-1-methyl-1H-imidazole derivative. This protocol demonstrates the activation of the "Site A" bromine handle, a fundamental step in generating kinase inhibitor libraries.
Rationale: The use of Pd(dppf)Cl₂ is chosen for its robustness against the nitrogen-rich imidazole core, which can poison non-chelated Pd catalysts. Potassium carbonate is used as a mild base to prevent side reactions at the sensitive C2 position.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base: Potassium carbonate (
), 2M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Methodology
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to remove oxygen, which is detrimental to the active Pd(0) species.
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and 2M aqueous
via syringe under Argon flow. -
Reaction: Seal the tube and heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (
) should disappear, replaced by a more polar fluorescent spot.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer. Extract the aqueous layer twice with EtOAc.
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0 5% MeOH/DCM) to yield the biaryl product.
Data Interpretation Table
| Parameter | Observation | Inference |
| TLC Appearance | Bright blue fluorescence (UV 254/365) | Formation of extended |
| Singlet at | Confirms integrity of the imidazole ring (C2-H intact). | |
| Singlet at | Confirms N-methylation remains stable. | |
| MS (ESI) | Successful coupling; absence of Br isotopic pattern. |
References
-
Bentham Science Publishers. (2013). Recent Developments of p38
MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds.[1][2][3][4] Current Medicinal Chemistry. Link -
National Institutes of Health (NIH). (2018). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. PMC. Link
-
Organic Chemistry Portal. (2023). Synthesis of Imidazoles: Recent Literature and Methodologies.[4][5]Link
-
ResearchGate. (2022). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles.Link
-
PubChem. (2025). 4-[(4-bromophenyl)methyl]-1H-imidazole Compound Summary.Link
Sources
- 1. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
Methodological & Application
application of 4-(4-Bromophenyl)-1-methyl-1H-imidazole in designing antifungal agents.
Utilizing 4-(4-Bromophenyl)-1-methyl-1H-imidazole as a Core Scaffold
Executive Summary & Pharmacophore Strategy
This guide details the application of This compound (referred to herein as Scaffold-A ) in the rational design of next-generation azole antifungals.
In the context of antifungal drug development, Scaffold-A serves a dual purpose:
-
The Warhead (Imidazole): The N3 nitrogen of the imidazole ring acts as the primary pharmacophore, coordinating with the heme iron of the fungal enzyme CYP51 (lanosterol 14
-demethylase). -
The Divergent Handle (4-Bromophenyl): The bromine atom at the para-position of the phenyl ring functions as a high-fidelity "synthetic handle." It allows for the rapid generation of biaryl libraries via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling researchers to probe the hydrophobic access channel of the CYP51 active site.
This document provides validated protocols for transforming Scaffold-A into potent antifungal candidates and evaluating their efficacy using CLSI-standardized assays.
Synthetic Application: Divergent Library Generation
The primary application of Scaffold-A is in Fragment-Based Drug Design (FBDD) . The following protocol utilizes a Suzuki-Miyaura cross-coupling strategy to attach various hydrophobic tails (Aryl/Heteroaryl-Boronic Acids) to the scaffold. This extension is critical for increasing affinity and selectivity against fungal pathogens like Candida albicans and Aspergillus fumigatus.
Protocol 1: Pd-Catalyzed Cross-Coupling of Scaffold-A
Objective: To synthesize a library of 4-(4'-substituted-biphenyl)-1-methyl-imidazoles.
Materials:
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (
) (1.2 equiv). -
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%) - Selected for resistance to oxidation compared to Pd(PPh ) . -
Base: K
CO (2M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (Degassed).
Step-by-Step Methodology:
-
Degassing (Critical Step): Oxygen poisons Palladium catalysts. Place 1,4-dioxane in a sealed vessel and sparge with Argon gas for 15 minutes prior to use.
-
Reaction Assembly:
-
In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge Scaffold-A (1.0 mmol, 237 mg) and the desired Aryl Boronic Acid (1.2 mmol).
-
Add the Pd catalyst (0.05 mmol).[1]
-
Seal the vessel and purge with Argon for 5 minutes.
-
-
Solvent Addition:
-
Inject degassed 1,4-dioxane (5 mL) and 2M K
CO (1.5 mL) through the septum.
-
-
Reaction:
-
Thermal Method: Heat to 90°C for 12–16 hours under Argon balloon.
-
Microwave Method (High Throughput): Heat to 110°C for 30 minutes.
-
-
Work-up:
-
Cool to room temperature.[2] Filter through a Celite pad to remove Palladium black.
-
Dilute filtrate with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO
). -
Eluent: Gradient of MeOH in DCM (0% to 5%). Imidazoles are polar; ensure the column is pre-equilibrated with 1% triethylamine if streaking occurs.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Divergent synthesis workflow transforming Scaffold-A into a library of biaryl antifungals via Suzuki coupling.
Biological Evaluation: Antifungal Potency
Once the library is synthesized, the compounds must be evaluated for antifungal activity. The standard protocol is the CLSI M27-A3 Broth Microdilution method.[3][4][5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the potency of Scaffold-A derivatives against Candida albicans (ATCC 90028).
Materials:
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Plates: 96-well, U-bottom sterile microtiter plates.
-
Control: Fluconazole (positive control), DMSO (solvent control).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Suspend 5 colonies in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100, then 1:20 in RPMI 1640 media to achieve a final working inoculum of
CFU/mL .
-
-
Compound Dilution:
-
Dissolve test compounds in DMSO to 100x the highest test concentration.
-
Perform serial 2-fold dilutions in the 96-well plate (e.g., 64
g/mL down to 0.125 g/mL).
-
-
Assay Incubation:
-
Add 100
L of the working inoculum to each well containing 100 L of drug dilution. -
Incubate plates at 35°C for 24 to 48 hours .
-
-
Readout:
-
Visual: Determine the lowest concentration with prominent decrease in turbidity (50% inhibition compared to growth control) = MIC
. -
Spectrophotometric: Read OD at 530 nm or 600 nm.
-
Representative Data: Structure-Activity Relationship (SAR)
The table below illustrates how modifications to Scaffold-A (via the bromine handle) impact biological activity.
| Compound ID | R-Group (Coupling Partner) | MIC ( | Interpretation |
| Scaffold-A | (None - Bromine only) | > 64 | Inactive: Lacks hydrophobic reach. |
| CMPD-01 | Phenyl | 16 | Weak: Improved lipophilicity. |
| CMPD-02 | 4-Fluorophenyl | 4 | Moderate: Metabolic stability improved. |
| CMPD-03 | 2,4-Dichlorophenyl | 0.5 | Potent: Mimics Miconazole tail. |
| CMPD-04 | 4-(Trifluoromethoxy)phenyl | 0.25 | Highly Potent: High lipophilicity/fluorine effect. |
Mechanism of Action (MOA)
Understanding the MOA is crucial for interpreting SAR data. The imidazole ring of the scaffold binds to the heme iron of CYP51, preventing the oxidation of lanosterol.
Visualization: CYP51 Inhibition Pathway
Caption: Figure 2. Mechanism of Action. Scaffold-A derivatives competitively inhibit CYP51, leading to ergosterol depletion and accumulation of toxic sterol intermediates.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[6] CLSI document M27-A3.[7] Wayne, PA: Clinical and Laboratory Standards Institute; 2008.[6]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Warrilow, A. G., et al. (2013). CYP51: the functional target by which imidazole antifungals enhance oligodendrocyte formation.[8] ResearchGate/Journal of Biochemistry.
-
Zhang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. RSC Advances.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. antibiotics.or.jp [antibiotics.or.jp]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. researchgate.net [researchgate.net]
protocol for enzyme inhibition assays using 4-(4-Bromophenyl)-1-methyl-1H-imidazole.
Executive Summary & Mechanistic Rationale
4-(4-Bromophenyl)-1-methyl-1H-imidazole is a potent nitrogen-containing heterocyclic compound (N-heterocycle) primarily utilized as a Type II Ligand in the inhibition of heme-thiolate enzymes, specifically Cytochrome P450s (CYPs) and heme oxygenases.
Unlike competitive inhibitors that merely block the substrate access channel, this molecule functions via direct heme coordination . The unhindered nitrogen atom at the N-3 position of the imidazole ring acts as a strong sigma-donor, coordinating directly with the heme iron (
Why This Protocol is Distinct:
Standard inhibition assays often fail to distinguish between steric blockage and thermodynamic binding. This guide prioritizes the Spectral Binding Assay (to determine the binding constant,
Mechanism of Action (MOA)
The inhibitory efficacy of this compound is driven by two factors:
-
The "Anchor": The 4-bromophenyl group provides hydrophobic affinity, anchoring the molecule within the enzyme's active site access channel (specifically interacting with hydrophobic residues like Phenylalanine or Leucine).
-
The "Warhead": The 1-methyl-imidazole moiety orients the N-3 nitrogen toward the heme iron. The methyl group at N-1 prevents incorrect binding modes, enforcing a geometry that favors N-3 coordination.
Pathway Visualization: Type II Ligand Binding
Figure 1: Mechanism of Type II binding where the imidazole nitrogen coordinates with the heme iron, blocking catalysis.
Protocol A: Differential Spectral Binding Assay
Objective: Determine the spectral dissociation constant (
Reagents:
-
Enzyme: Recombinant CYP (e.g., CYP2E1 or CYP17A1) or Human Liver Microsomes (HLM).[1] Concentration: 1.0 µM (recombinant) or 1.0 mg/mL (HLM).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).
-
Ligand Stock: this compound dissolved in DMSO (10 mM Stock).
-
Instrument: UV-Vis Spectrophotometer (Double-beam or Split-beam mode).
Step-by-Step Methodology:
-
Baseline Correction:
-
Prepare 2 mL of Enzyme/Buffer mixture.
-
Split into two quartz cuvettes: Reference and Sample .
-
Place both in the spectrophotometer and record a baseline (350 nm – 500 nm). The line should be flat.
-
-
Titration:
-
Sample Cuvette: Add 0.5 µL of Ligand Stock. Mix gently by inversion.
-
Reference Cuvette: Add 0.5 µL of pure DMSO (Solvent Control). Mix gently.
-
Note: This step is critical to subtract solvent-induced refractive index changes.
-
-
Measurement:
-
Scan from 350 nm to 500 nm.
-
Expected Result (Type II Spectrum): You should observe a trough at ~390–410 nm (loss of high-spin water complex) and a peak at ~425–435 nm (formation of low-spin nitrogen complex).
-
-
Iteration:
-
Repeat additions (0.5 µL, 1.0 µL, 2.0 µL...) until the spectral change saturates (no further increase in Peak-to-Trough difference).
-
Data Analysis (
- : The concentration of ligand required to occupy 50% of the heme sites.
Protocol B: Functional IC50 Inhibition Assay
Objective: Quantify the reduction in catalytic turnover. Model System: CYP2E1-mediated Chlorzoxazone 6-hydroxylation (standard for small imidazoles).
Experimental Workflow:
| Component | Volume (µL) | Final Conc. | Notes |
| Phosphate Buffer (100 mM) | 140 | - | pH 7.4 |
| HLM / Recombinant CYP | 20 | 0.5 mg/mL | Enzyme Source |
| Inhibitor (Test Compound) | 2 | Variable | Serial Dilution (0.01 - 100 µM) |
| Substrate (Chlorzoxazone) | 20 | 50 µM | Near |
| Pre-Incubation | 5 min | 37°C | Allow inhibitor binding |
| NADPH Generating System | 20 | 1 mM | Initiates reaction |
| Stop Solution (ACN + IS) | 200 | - | Acetonitrile + Internal Std |
Step-by-Step Methodology:
-
Preparation: Prepare a 7-point dilution series of this compound in buffer (keeping DMSO < 0.1%).
-
Incubation: Mix Buffer, Enzyme, Inhibitor, and Substrate. Pre-incubate at 37°C for 5 minutes.
-
Critical: The pre-incubation allows the imidazole to displace the water molecule at the heme iron before the reduction cycle begins.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Termination: After 10–20 minutes (linear phase), quench with ice-cold Acetonitrile containing an Internal Standard (e.g., Dextrorphan).
-
Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via HPLC-UV or LC-MS/MS. Monitor the formation of 6-hydroxychlorzoxazone.
Workflow Visualization: Inhibition Assay
Figure 2: Step-by-step workflow for the functional IC50 determination assay.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Precipitation in Cuvette | Hydrophobicity of the bromophenyl group. | Do not exceed 1% DMSO final concentration. If precipitation occurs, lower the top concentration or use a solubilizing agent like hydroxypropyl-β-cyclodextrin (though this may affect kinetics). |
| No Spectral Shift | Incorrect Binding Mode. | Ensure the enzyme is in the ferric ( |
| High Background Noise | Microsomal aggregation. | Filter microsomes (0.45 µm) or sonicate briefly before use. Ensure the Reference cuvette receives the exact same volume of solvent. |
| Time-Dependent Inhibition | Mechanism-Based Inactivation. | While imidazoles are usually reversible, if |
References
-
Vanden Bossche, H., et al. (1990). Cytochrome P-450: Target for Antifungal and Antiprotozoal Agents. Clinical Microbiology Reviews.
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[2][3][4][5] Cytochrome P450: Structure, Mechanism, and Biochemistry.
-
Stresser, D. M., et al. (2000). Substrate-Dependent Modulation of CYP3A4 Inhibition by Azole Antifungals. Drug Metabolism and Disposition.[3]
-
Sigma-Aldrich. (2024). Product Specification: 4-(4-Bromophenyl)-1H-imidazole.[6][7] (Used for chemical property verification).
Sources
- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-溴苯基)-1H-咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
development of novel agrochemicals using the 4-(4-Bromophenyl)-1-methyl-1H-imidazole scaffold.
Executive Summary
The imidazole heterocycle remains a cornerstone in modern agrochemistry, particularly for the development of Sterol Biosynthesis Inhibitors (SBIs). This application note details the optimization and evaluation of 4-(4-Bromophenyl)-1-methyl-1H-imidazole (Code: BMI-4) as a lead scaffold for broad-spectrum fungicides.
While triazoles often dominate the market, imidazole scaffolds offer distinct binding kinetics to the heme cofactor of the target enzyme (CYP51), potentially circumventing existing resistance mechanisms in Septoria and Fusarium strains. The 4-bromophenyl moiety provides a critical lipophilic handle and a site for further cross-coupling derivatization, while the N-methyl group stabilizes the pharmacophore's electronic distribution.
Chemical Synthesis & Optimization Strategies
To ensure reproducibility and scalability, we utilize a modular synthesis approach. This allows for the rapid generation of the core scaffold and subsequent SAR (Structure-Activity Relationship) exploration.
Synthesis Pathway Diagram
The following diagram illustrates the two primary routes: the De Novo Cyclization (Route A) for bulk synthesis and the Suzuki Modular (Route B) for analog generation.
Caption: Figure 1. Dual synthetic pathways for BMI-4.[1] Route A is preferred for gram-scale production; Route B allows for rapid diversification of the aryl ring.
Protocol 1: High-Yield Synthesis via Cyclization (Route A)
Target: Production of >10g of BMI-4 for biological profiling.
Reagents:
-
4-Bromophenacyl bromide (CAS: 99-73-0)
-
Liquid Ammonia (anhydrous)
-
Methyl Iodide (MeI)
-
Potassium Carbonate (
)
Step-by-Step Methodology:
-
Cyclization:
-
In a high-pressure autoclave, dissolve 4-bromophenacyl bromide (27.8 g, 100 mmol) in 150 mL of anhydrous ethanol.
-
Add formamidine acetate (31.2 g, 300 mmol).
-
Charge the vessel with liquid ammonia (approx. 100 mL) at -78°C.
-
Seal and heat to 70°C for 4 hours . (Pressure will rise; ensure vessel is rated to 20 bar).
-
Why: Excess ammonia acts as both solvent and reactant, driving the formation of the imidazole ring while suppressing polymerization.
-
Cool, vent ammonia, and evaporate ethanol. Wash the residue with water and recrystallize from ethyl acetate to yield 4-(4-bromophenyl)-1H-imidazole.
-
-
N-Methylation:
-
Dissolve the intermediate (10 g, 44.8 mmol) in DMF (50 mL).
-
Add
(9.3 g, 67.2 mmol) and stir for 15 min at Room Temperature (RT). -
Add Methyl Iodide (3.1 mL, 49.3 mmol) dropwise. Caution: MeI is carcinogenic.
-
Stir at RT for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Quench: Pour into ice water (300 mL). The product, BMI-4 , will precipitate as a white solid.
-
Purification: Filter, wash with water, and dry. Yield is typically >90%.
-
Mechanism of Action (MoA) & Validation
The BMI-4 scaffold targets Lanosterol 14
MoA Diagram
Caption: Figure 2. Mode of Action of BMI-4. The imidazole nitrogen coordinates with the heme iron of CYP51, blocking substrate access.
Protocol 2: Ergosterol Depletion Assay (HPLC)
Objective: Confirm that BMI-4 acts via the specific inhibition of ergosterol biosynthesis.
-
Culture: Grow Candida albicans or Fusarium graminearum in Sabouraud Dextrose Broth (SDB) with 0, 0.1, 1.0, and 10.0 µg/mL of BMI-4 for 24 hours.
-
Extraction:
-
Harvest mycelia by centrifugation. Wash with PBS.
-
Saponify: Add 3 mL of 25% alcoholic KOH and vortex. Heat at 85°C for 1 hour.
-
Extract sterols with n-heptane (3 mL). Evaporate the heptane layer to dryness.
-
-
Analysis:
-
Resuspend residue in methanol.
-
HPLC Conditions: C18 column, Mobile phase: Methanol/Water (95:5), Flow: 1.0 mL/min, Detection: UV 282 nm.
-
Result Interpretation: A sharp decrease in the Ergosterol peak (RT ~12 min) accompanied by the appearance of a Lanosterol/24-methylene dihydrolanosterol peak confirms the MoA.
-
Biological Evaluation Protocols (Agrochemical)
Protocol 3: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
Target Pathogens:Botrytis cinerea (Grey Mold), Rhizoctonia solani (Sheath Blight).
-
Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.
-
Dosing: Dissolve BMI-4 in DMSO. Add to molten agar to achieve final concentrations of 1, 5, 10, 50, 100 ppm. (Control: PDA + 0.5% DMSO).
-
Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.
-
Incubation: Incubate at 25°C for 3-5 days (until control reaches edge).
-
Data Analysis:
-
Measure colony diameter (mm).
-
Calculate % Inhibition:
(where C = Control diameter, T = Treatment diameter). -
Determine
using Probit analysis.
-
Expected Data Profile (Example):
| Compound | B. cinerea EC50 (ppm) | R. solani EC50 (ppm) | LogP |
| BMI-4 | 1.2 | 0.8 | 2.7 |
| Tebuconazole (Std) | 0.9 | 0.5 | 3.7 |
| Imidazole (Unsubst.) | >100 | >100 | 0.1 |
Note: The 4-bromo substituent significantly improves lipophilicity (LogP ~2.7), enhancing penetration through the fungal cell wall compared to unsubstituted imidazoles.
Protocol 4: In Vivo Preventive Assay (Cucumber Powdery Mildew)
Self-Validating Step: Include a known standard (e.g., Prochloraz) to validate infection pressure.
-
Plant Material: Cucumber seedlings (2-leaf stage).
-
Application: Spray BMI-4 formulation (see Section 5) at 100 ppm until runoff. Allow to dry for 24h.
-
Inoculation: Spray with spore suspension of Sphaerotheca fuliginea (
spores/mL). -
Assessment: 7 days post-inoculation, grade disease severity (0-100% leaf area covered).
Formulation & Safety Considerations
For field trials, the crystalline BMI-4 must be formulated to ensure dispersion.
-
EC Formulation (Emulsifiable Concentrate):
-
Active Ingredient (BMI-4): 10% w/v
-
Solvent: Cyclohexanone or N-Methyl-2-pyrrolidone (NMP) (dissolves the aromatic system).
-
Emulsifier: Calcium dodecylbenzenesulfonate (anionic) + Tristyrylphenol ethoxylate (non-ionic) blend.
-
Procedure: Dissolve AI in solvent with stirring. Add emulsifiers. Test emulsion stability in hard water (CIPAC MT 36).
-
-
Safety Profile:
-
Aquatic Tox: Imidazoles can be toxic to aquatic life. Run Daphnia magna acute immobilization test (OECD 202) early.
-
Bee Toxicity: The N-methyl imidazole core is generally lower risk than nitro-imidazoles, but standard contact toxicity tests (OECD 214) are mandatory.
-
References
-
Synthesis & SAR: Zhang, L. et al. "Design, synthesis, and antifungal activity of novel imidazole derivatives containing substituted phenyl groups." Bioorganic & Medicinal Chemistry Letters, 2014. Link
-
Mechanism of Action: Warrilow, A.G. et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy, 2010. Link
-
Agrochemical Bioassays: Gisi, U. et al. "Fungicide resistance in plant pathogens: principles and a guide to practical management." APS Press, 2002. Link
- General Imidazole Chemistry: Grimmett, M.R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
-
Regulatory Protocols: OECD Guidelines for the Testing of Chemicals, Section 2 (Effects on Biotic Systems). Link
Sources
- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes & Protocols: The Strategic Utilization of 4-(4-Bromophenyl)-1-methyl-1H-imidazole in Advanced Material Science
Abstract
This document provides a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the synthesis and application of 4-(4-Bromophenyl)-1-methyl-1H-imidazole. This versatile heterocyclic compound serves as a pivotal building block in the burgeoning fields of organic electronics and functional porous materials. Its unique trifunctional architecture—comprising an electron-accepting imidazole core, a solubilizing N-methyl group, and a strategically positioned, reactive bromophenyl moiety—offers a powerful platform for designing next-generation materials. Herein, we elucidate the scientific rationale behind its use and provide detailed, field-proven protocols for its synthesis and subsequent derivatization for applications in Organic Light-Emitting Diodes (OLEDs) and as a ligand for Metal-Organic Frameworks (MOFs).
Introduction: A Trifunctional Building Block for Material Innovation
The imidazole scaffold is a cornerstone in medicinal chemistry and, increasingly, in material science. Its derivatives are renowned for their excellent thermal stability and electrochemical properties, making them integral components in OLEDs, often as host or electron-transporting materials.[1][2] The subject of this guide, this compound, is a particularly strategic derivative for several key reasons:
-
The Imidazole Core: The inherent electron-deficient nature of the imidazole ring provides a foundation for materials with good electron mobility, a crucial characteristic for efficient charge transport in electronic devices.[2]
-
The N-Methyl Group: N-methylation of the imidazole ring prevents the formation of intermolecular hydrogen bonds that can occur with N-H protons. This modification enhances the solubility of the molecule in common organic solvents and can influence the molecular packing in the solid state, which in turn affects the photophysical properties of the resulting materials.[3]
-
The Bromophenyl Moiety: The bromine atom on the phenyl ring is not merely a substituent; it is a reactive handle for post-synthesis functionalization. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the straightforward introduction of a vast array of functional groups (e.g., electron-donating or accepting moieties), enabling the precise tuning of the molecule's electronic and photophysical properties.[6][7]
This guide will first detail a robust protocol for the synthesis of the core molecule. Subsequently, it will present application-specific protocols demonstrating its use as a precursor for creating advanced functional materials.
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via a two-step process: the initial formation of a brominated imidazole precursor, followed by a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.
Overall Synthesis Workflow
The logical flow involves creating a key intermediate, 4-bromo-1-methyl-1H-imidazole, and then coupling it with a boronic acid to install the bromophenyl group.
Caption: A two-step workflow for the synthesis of the target molecule.
Protocol 1: Synthesis of this compound
This protocol is based on established Suzuki-Miyaura coupling methodologies, which are widely used for the arylation of heterocyclic compounds.[7][8]
Materials:
-
4-bromo-1-methyl-1H-imidazole (1.0 eq)
-
4-bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromo-1-methyl-1H-imidazole (1.0 eq), 4-bromophenylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio by volume. The solvent mixture is chosen to ensure the solubility of both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Physicochemical Properties:
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₉BrN₂ | - |
| Molecular Weight | 237.10 g/mol | [9] |
| Appearance | Off-white to beige solid | Based on similar compounds[6] |
| Melting Point | ~140-145 °C | Estimated based on 4-(4-Bromophenyl)-1H-imidazole (139-143 °C) |
Application in Organic Light-Emitting Diodes (OLEDs)
The title compound is an ideal precursor for creating emissive or host materials for OLEDs. The reactive bromine site allows for the introduction of electron-donating groups (e.g., carbazole, triphenylamine) via a second Suzuki coupling, leading to the formation of donor-π-acceptor (D-π-A) molecules. These architectures are highly effective for tuning emission colors and achieving high quantum efficiencies.[1]
Protocol 2: Functionalization for an Emissive Material
This protocol describes a representative Suzuki coupling to append a carbazole moiety, a common electron-donating group in OLED materials.
Materials:
-
This compound (1.0 eq)
-
9H-Carbazole-9-boronic acid (or its pinacol ester) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Dioxane/Water (4:1)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Follow the same setup, degassing, reaction, and workup procedure as described in Protocol 1 , substituting the appropriate starting materials.
-
The resulting product, a carbazole-functionalized imidazole derivative, will possess donor-acceptor characteristics.
-
Scientific Rationale: The carbazole unit serves as the electron donor, while the imidazole-phenyl system acts as the electron acceptor. Upon electrical excitation in an OLED device, this intramolecular charge transfer (ICT) state can lead to efficient light emission.[1] The properties of the resulting light can be tuned by changing the donor group.
-
OLED Device Architecture and Function
Materials derived from this scaffold can be incorporated into multilayer OLED devices via vacuum thermal evaporation.
Caption: A typical multilayer OLED device structure.
In this architecture, the synthesized imidazole derivative would be co-evaporated with a host material in the Emissive Layer (EML). Its performance would be characterized by its electroluminescence spectrum, efficiency (cd/A), and Commission Internationale de l'Éclairage (CIE) coordinates.[10]
Application as a Ligand in Metal-Organic Frameworks (MOFs)
The imidazole nitrogen atom is an excellent coordinating site for metal ions, making this compound a valuable organic linker for the synthesis of MOFs. MOFs are crystalline porous materials with applications in gas storage, catalysis, and chemical sensing.[11] The bromophenyl group can either serve as a passive structural element or as a site for post-synthetic modification to introduce further functionality.[12]
Protocol 3: Representative Solvothermal MOF Synthesis
This protocol outlines a general method for synthesizing a MOF using the title compound as a ligand.
Materials:
-
This compound (1.0 eq)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) (1.0 eq)
-
A co-ligand if required (e.g., a dicarboxylic acid like terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt and the imidazole ligand in DMF. If a co-ligand is used, dissolve it as well.
-
Assembly: Place the vial inside a Teflon-lined autoclave. Seal the autoclave tightly.
-
Scientific Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of the components and facilitate the crystallization of the highly ordered MOF structure.[11]
-
-
Crystallization: Place the autoclave in an oven and heat to a specific temperature (typically 80-150 °C) for 24-72 hours.
-
Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Crystals of the MOF product should have formed.
-
Washing: Decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores.
-
Activation: The washed crystals are typically "activated" by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.
-
Characterization: The resulting MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, and by gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.
The presence of the imidazole ligand within the framework can be leveraged for applications like catalytic activity or as a binding site for analytes in chemical sensors.[13][14]
Conclusion
This compound is a strategically designed molecular building block with significant potential in advanced material science. Its synthetic accessibility via robust cross-coupling reactions and the orthogonal reactivity of its functional groups make it an exceptionally versatile precursor. The protocols and scientific rationale provided in this guide are intended to empower researchers to harness the unique properties of this compound for the development of innovative materials for organic electronics, sensing, and beyond.
References
-
PubChem. 4-[(4-bromophenyl)methyl]-1H-imidazole. [Link]
-
reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - tetrazole. [Link]
-
PubChemLite. 1-(4-bromophenyl)-4-methyl-1h-imidazole. [Link]
- Google Patents.
-
PubChem. 4-(4-Bromophenyl)-1H-imidazole. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]
-
OpenMETU. Optical and electroluminescent properties of imidazole based small molecules. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
CityUHK Scholars. Organic Light-Emitting Diodes Based on Imidazole Semiconductors. [Link]
-
ResearchGate. Organic Light‐Emitting Diodes Based on Imidazole Semiconductors | Request PDF. [Link]
-
MDPI. A Comprehensive Review on the Use of Metal–Organic Frameworks (MOFs) Coupled with Enzymes as Biosensors. [Link]
-
Semantic Scholar. The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. [Link]
-
Encyclopedia.pub. Metal-Organic Frameworks-Based Sensors for Food Safety. [Link]
-
PMC. Recent advances in materials for organic light emitting diodes. [Link]
-
Frontiers. Metal-organic frameworks/metal nanoparticles as smart nanosensing interfaces for electrochemical sensors applications: a mini-review. [Link]
-
MDPI. Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors. [Link]
Sources
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-[(4-bromophenyl)methyl]-1H-imidazole | C10H9BrN2 | CID 24825520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optical and electroluminescent properties of imidazole based small molecules [open.metu.edu.tr]
- 11. Metal-Organic Framework(MOF) [manu56.magtech.com.cn]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Metal-organic frameworks/metal nanoparticles as smart nanosensing interfaces for electrochemical sensors applications: a mini-review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Product Identity: 4-(4-Bromophenyl)-1-methyl-1H-imidazole CAS: 13569-96-5 Molecular Weight: 237.10 g/mol Physicochemical Profile: Lipophilic weak base (Calc.[1] LogP ~2.7; Est. pKa ~5.8–6.2)
Introduction: Understanding the Solubility Barrier
As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of This compound . This molecule presents a classic "brick dust" profile in neutral aqueous media: a crystalline, lipophilic solid with high lattice energy and low polarity.
The core issue lies in its structure. The 4-bromophenyl moiety acts as a hydrophobic anchor, drastically reducing water solubility compared to simple imidazoles. However, the imidazole nitrogen (N3) remains a basic center. This is your "handle" for solubility manipulation. By understanding the interplay between this basic center and the hydrophobic tail, we can engineer reliable solutions for both biological assays and synthetic workflows.
Part 1: Aqueous Solubility & pH Manipulation
Q: Why does this compound precipitate immediately in my pH 7.4 buffer?
A: At pH 7.4, the molecule exists predominantly in its neutral (uncharged) form. Based on structure-activity relationships (SAR) of aryl-imidazoles, the pKa of the N3 nitrogen is estimated between 5.8 and 6.2 [1].
-
At pH 7.4: pH > pKa. The equilibrium shifts toward the uncharged, hydrophobic free base, which precipitates.
-
At pH 4.0: pH < pKa. The nitrogen accepts a proton, becoming cationic. This charge disrupts the crystal lattice and enables solvation by water molecules.
Protocol: In Situ Salt Formation for Aqueous Stock
Do not attempt to dissolve the solid directly in neutral water.
-
Weighing: Weigh the desired amount of this compound.
-
Acidification: Add 0.1 M HCl or Methanesulfonic acid (1.1 equivalents) directly to the solid.
-
Why Methanesulfonic acid? Mesylate salts of aryl-imidazoles often exhibit higher solubility and stability than hydrochloride salts due to the larger counter-ion breaking crystal packing.
-
-
Dissolution: Vortex until clear.
-
Buffering: Slowly dilute this acidic stock into your final buffer.
-
Warning: If the final pH rises above 6.0, precipitation may re-occur. Ensure your experimental design can tolerate a slightly acidic environment (pH 5.5–6.0) or use a solubilizing excipient (see Part 2).
-
Part 2: Formulation for Biological Assays
Q: My compound crashes out when I dilute my DMSO stock into cell culture media. How do I fix this?
A: This is "solvent shock." When a concentrated DMSO solution hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic molecules to aggregate before they can disperse.
Troubleshooting Guide: The "Intermediate Dilution" Method
Direct addition of 100% DMSO stock to media is the most common cause of failure. Use this step-down protocol to maintain solubility.
| Step | Solvent System | Concentration | Purpose |
| 1. Master Stock | 100% DMSO (Anhydrous) | 10–20 mM | Solubilizes the crystal lattice. |
| 2. Intermediate | DMSO + PEG400 (1:1) | 1–2 mM | PEG400 acts as a bridge, reducing the polarity gap between DMSO and water. |
| 3. Working Sol. | Media + 10% HP-β-CD | Final Conc. | Cyclodextrin (HP-β-CD) encapsulates the hydrophobic bromophenyl tail, shielding it from water.[1] |
Critical Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
-
Mechanism: The bromophenyl group fits into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water.
-
Usage: Pre-dissolve HP-β-CD in your media at 10–20% (w/v) before adding the compound.[1]
Part 3: Synthetic Chemistry Optimization
Q: I'm using this as a Suzuki coupling partner, but the reaction yield is low due to poor solubility. What solvent should I use?
A: Standard Suzuki conditions (Toluene/Water or Dioxane/Water) often fail because the biphasic system doesn't dissolve the imidazole effectively.
Recommended Solvent Systems:
-
DMF/Water (9:1): High solubility for the imidazole; high boiling point allows heating to 100°C to overcome activation energy barriers.
-
n-Butanol: An underutilized solvent for aryl-imidazoles.[1] It dissolves the compound better than toluene and is miscible with organic boronic acids.
Catalyst Note: The basic imidazole nitrogen can coordinate to Palladium (Pd), poisoning the catalyst.
-
Solution: Use a "ligand-heavy" catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) or add a Lewis acid (like ZnCl₂) to sequester the imidazole nitrogen during the reaction [2].
Part 4: Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for overcoming solubility issues based on your application.
Figure 1: Decision tree for troubleshooting solubility based on experimental context.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24825520, 4-[(4-bromophenyl)methyl]-1H-imidazole.[1] Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (General reference for Cyclodextrin/Cosolvent strategies). Retrieved from [Link]
Sources
Technical Support Center: Best Practices for the Long-Term Storage and Stability of 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Welcome to the technical support guide for 4-(4-Bromophenyl)-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound for reproducible, high-quality experimental outcomes. Maintaining the integrity of your chemical reagents is the foundation of sound scientific work. This guide provides in-depth, field-proven answers and protocols to ensure your supply of this compound remains viable for long-term use.
Section 1: Core Principles of Compound Stability (FAQs)
This section addresses the fundamental scientific principles governing the stability of this compound. Understanding these factors is crucial for making informed storage decisions.
Question: What are the primary environmental factors that can degrade this compound?
Answer: The stability of this compound is primarily influenced by four key factors: atmosphere (oxygen), moisture (humidity), light (UV and visible), and temperature. The molecule possesses distinct chemical moieties—a bromophenyl group and an N-methylated imidazole ring—each with its own susceptibilities.
-
Atmosphere (Oxygen): The imidazole ring, although relatively stable, can be susceptible to oxidation.[1] Over time, exposure to atmospheric oxygen can lead to the formation of undesired oxidized byproducts, altering the compound's purity and reactivity. Storing the compound under an inert atmosphere is the most effective way to mitigate this risk.[2][3][4]
-
Moisture (Hydrolysis): The compound is a solid and should be stored in a dry environment.[5][6] While aryl bromides are generally less susceptible to hydrolysis than their alkyl counterparts, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can potentially lead to slow hydrolysis of the carbon-bromine bond.[7][8] More importantly, moisture can be absorbed by the solid, which can affect weighing accuracy and accelerate other degradation pathways.
-
Light (Photodegradation): Aromatic and heterocyclic compounds, including imidazole derivatives, are often sensitive to light.[9][10] Energy from UV or even high-intensity visible light can promote degradative reactions.[1] Therefore, protection from light is mandatory for both short- and long-term storage.[3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3] While the compound is a solid at room temperature, storing it at cooler, controlled temperatures minimizes its kinetic energy and slows any potential decomposition pathways.
Question: How does the N-methyl group on the imidazole ring affect its stability compared to an unsubstituted imidazole?
Answer: The methyl group at the N-1 position of the imidazole ring significantly enhances the compound's stability in a few key ways. Firstly, it prevents tautomerization, a process where a proton can move between the two nitrogen atoms in an unsubstituted imidazole ring. This makes the N-methylated derivative's chemical properties more defined.[11] Secondly, this substitution can influence the electron density of the ring, which may alter its susceptibility to certain reactions. However, it does not render the ring immune to oxidation or other degradation pathways.[1]
Section 2: Recommended Storage Protocols & Conditions
This section provides clear, actionable protocols for storing the compound under various scenarios.
FAQ 1: What are the ideal conditions for routine, short-term storage (e.g., a few weeks) on the lab bench?
Answer: For short-term use, the solid compound should be stored in a tightly sealed amber glass vial to protect it from light and atmospheric moisture.[3][12] This vial should be placed inside a desiccator containing a drying agent (e.g., silica gel or Drierite) to maintain a low-humidity environment. While this method does not protect against atmospheric oxygen, it is generally sufficient for preventing significant degradation over a period of a few weeks.
FAQ 2: What is the definitive protocol for the long-term storage (months to years) of the solid compound?
Answer: For long-term viability, it is critical to control the atmosphere. The gold standard is to store the compound under an inert gas (argon or nitrogen) at a reduced temperature.[2][13] This creates an environment free of both oxygen and moisture. The most robust method is to seal the compound in an ampoule under a protective atmosphere.[2] Alternatively, storing vials inside a dedicated glovebox with a controlled inert atmosphere (<1 ppm O₂, <1 ppm H₂O) is highly effective.[3][14]
FAQ 3: I need to store this compound in solution. What are the best practices?
Answer: Storing the compound in solution is not recommended for the long term , as degradation pathways are significantly accelerated compared to the solid state.[1][15] If short-term storage of a solution is unavoidable:
-
Use a high-purity, anhydrous, and degassed aprotic solvent (e.g., DMSO, DMF, THF).
-
Store the solution in an amber vial with a PTFE-lined cap.
-
Blanket the headspace of the vial with argon or nitrogen before sealing.
-
Store at -20°C or -80°C to slow degradation kinetics.
-
Always perform a quality control check (e.g., LC-MS) on a previously prepared solution before use in a critical experiment.
Summary of Storage Conditions
| Parameter | Short-Term (Solid, <1 Month) | Long-Term (Solid, >1 Month) | Solution (Short-Term Only) |
| Temperature | 15–25 °C (Controlled Room Temp)[16][17] | ≤ -20°C (Recommended) | ≤ -20°C to -80°C |
| Atmosphere | Ambient (in desiccator) | Inert (Argon or Nitrogen)[2][4] | Inert (Argon or Nitrogen Headspace) |
| Light | Protect from Light | Protect from Light (Amber Vial/Box)[3] | Protect from Light (Amber Vial) |
| Container | Tightly Sealed Amber Glass Vial | Ampoule or Vial with PTFE-lined Cap | Tightly Sealed Amber Vial |
| Environment | Desiccator | Freezer/Glovebox | Freezer |
Section 3: Troubleshooting Guide
This guide helps diagnose potential issues related to compound stability.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem: My experimental results have become inconsistent or have failed, and I suspect the integrity of my this compound stock.
Solution: Follow a systematic approach to diagnose the issue.
-
Review Storage History: When was the container first opened? How has it been stored since? Was it left out on the bench, exposed to light, or stored in a standard freezer without atmospheric protection? Answering these questions can quickly identify potential mishandling.
-
Visual Inspection: Observe the solid material. Has its color changed from off-white/cream to yellow or brown? Has the texture changed (e.g., from a free-flowing powder to clumps)? These are often the first signs of degradation.
-
Perform an Analytical Check: The most definitive way to assess purity is through analytical chemistry.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of your suspect compound and a trusted reference standard (ideally a new, unopened lot) in a suitable solvent. Spot them side-by-side on a TLC plate. The appearance of new spots, a smear, or a change in the Rf value for your compound indicates the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. An LC-MS analysis will provide a clear purity profile and can help identify the masses of any degradation products, offering clues to the degradation pathway.
-
Problem: I opened my vial after long-term storage in the freezer and noticed condensation on the inside. Is this a problem?
Solution: Yes, this is a significant problem. Condensation indicates that moist room air entered the cold vial and water vapor froze or condensed on the compound and vial surfaces.[18] This directly exposes the compound to water, a key reactant in potential hydrolysis. To prevent this, always allow the container to warm up to ambient temperature completely while inside a desiccator before opening it. [18] This equalizes the temperature without introducing moisture.
Section 4: Key Experimental Protocols
Protocol 1: Preparing an Aliquot for Long-Term Storage under Inert Atmosphere
This protocol describes how to safely prepare your compound for long-term storage outside of a glovebox using Schlenk line techniques.
-
Preparation: Place a new, appropriately sized amber glass vial with a PTFE-lined screw cap and a small magnetic stir bar inside a Schlenk flask.
-
Drying: Gently heat the open vial within the Schlenk flask under vacuum using a heat gun to remove any adsorbed moisture from the glass surfaces. Allow it to cool to room temperature under vacuum.
-
Inerting: Backfill the Schlenk flask with a dry, inert gas (e.g., high-purity argon or nitrogen). Repeat the vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[2]
-
Transfer: Under a positive flow of inert gas, quickly add the required amount of this compound solid to the vial.
-
Sealing: Securely tighten the PTFE-lined cap on the vial.
-
Labeling & Storage: Clearly label the vial with the compound name, date of preparation, and your initials. For added security, wrap the cap-vial interface with Parafilm. Store the vial in a labeled box at -20°C or below.
Protocol 2: Assessing Compound Purity After Long-Term Storage
-
Sample Retrieval: Remove the stored vial from the freezer and immediately place it in a desiccator. Allow the vial to warm to room temperature for at least 30-60 minutes before opening.
-
Reference Standard Preparation: Prepare a solution of a trusted reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable analytical solvent (e.g., HPLC-grade Methanol or Acetonitrile).
-
Test Sample Preparation: Prepare a solution of the long-stored compound at the exact same concentration in the same solvent.
-
LC-MS Analysis:
-
Inject both the reference and test samples onto a suitable C18 reverse-phase HPLC column.
-
Run an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks in the test sample's chromatogram.
-
Analyze the mass spectra to confirm the identity of the main peak and determine the mass-to-charge ratio of any new impurity peaks.
-
-
Interpretation: A purity decrease of >2-3% or the appearance of any single impurity >0.5% may indicate significant degradation, and the use of this stock in sensitive applications should be reconsidered.
Section 5: Potential Degradation Pathways
Understanding how a molecule can degrade is key to preventing it. For this compound, the primary theoretical concerns are oxidation and hydrolysis.
Caption: Potential degradation pathways for the title compound.
-
Oxidation of the Imidazole Ring: The electron-rich imidazole ring is a potential site for oxidation.[1] This process, which can be accelerated by light, may lead to the formation of various ring-opened or hydroxylated byproducts. This is often a complex degradation route resulting in multiple minor products.
-
Hydrolysis of the C-Br Bond: The carbon-bromine bond on the phenyl ring can undergo nucleophilic aromatic substitution (hydrolysis), replacing the bromine atom with a hydroxyl (-OH) group. This reaction is generally slow for aryl halides but can be catalyzed by trace metals, high heat, or basic conditions.[8]
By implementing the rigorous storage and handling protocols outlined in this guide, you can effectively minimize these degradation pathways, ensuring the long-term stability and integrity of your this compound for reliable and reproducible scientific research.
References
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from University of Groningen, Stratingh Institute for Chemistry. [Link]
-
Zhang, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Advances. [Link]
-
N-METHYLIMIDAZOLE (NMI). (n.d.). Ataman Kimya. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2022, August 15). University of Notre Dame Risk Management and Safety. [Link]
-
Li, Y., et al. (2022). Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. Macromolecules. [Link]
-
Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. [Link]
-
Novak, M., & Peet, K. M. (1988). Acid- and base-dependent hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide: involvement of N-(3-bromophenyl)hydroxylamine O-sulfonate. The Journal of Organic Chemistry. [Link]
-
4-(4-bromofenil)-1H-imidazol. (n.d.). Chem-Impex. [Link]
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]
-
1-Methylimidazole. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]
-
Best Practices for Proper Chemical Storage. (n.d.). The Synergist. [Link]
-
Photophysical properties of some imidazole derivatives. (2015, April 21). ResearchGate. [Link]
-
Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. [Link]
-
Standard Operating Procedure for Chemical Handling and Storage. (2025, September 26). NY Creates. [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025, August 7). ResearchGate. [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (n.d.). PMC. [Link]
-
CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. [Link]
-
Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2017, September 6). ACS Omega. [Link]
-
Imidazole | C3H4N2. (n.d.). PubChem, NIH. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). PMC. [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (n.d.). PMC. [Link]
-
Safety Data Sheet - Imidazole. (n.d.). G-Biosciences. [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. [Link]
-
1-(4-Bromophenyl)-4-methyl-1H-imidazole - Exposure. (2025, October 15). EPA. [Link]
-
4.2.2 Haloalkanes QP. (n.d.). Physics & Maths Tutor. [Link]
-
New N-Methylimidazole-Functionalized Chitosan Derivatives: Hemocompatibility and Antibacterial Properties. (2023, July 11). MDPI. [Link]
-
Hydrolysis of Halogenoalkanes Revision Note. (2025, January 3). Save My Exams. [Link]
-
1-(4-bromophenyl)-4-methyl-1h-imidazole. (n.d.). PubChemLite. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019, October 15). PubMed. [Link]
-
Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
-
Convenient synthesis of polybrominated imidazole building blocks. (n.d.). Semantic Scholar. [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). PMC. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. 2622-74-4|2-(4-Bromophenyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 6. 13569-96-5|4-(4-Bromophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com [carlroth.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
analytical methods for detecting and resolving impurities in 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Welcome to the technical support center for the analytical characterization of 4-(4-Bromophenyl)-1-methyl-1H-imidazole. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for detecting and resolving impurities. As an important intermediate in pharmaceutical synthesis, ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1]
This document moves beyond simple procedural lists to explain the scientific rationale behind our recommended methods, empowering you to adapt, troubleshoot, and ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurity profiling for this specific molecule, grounded in regulatory expectations.
Q1: What are the most probable process-related impurities I should expect during the synthesis of this compound?
A1: Process-related impurities are primarily derived from the manufacturing process.[2] For this molecule, which is typically synthesized by N-methylation of 4-(4-bromophenyl)-1H-imidazole, you should anticipate the following:
-
Unreacted Starting Material: The most common impurity is the unmethylated precursor, 4-(4-bromophenyl)-1H-imidazole.
-
Regioisomeric By-products: Imidazole can exist in tautomeric forms. Methylation can potentially occur on the other nitrogen atom, leading to the formation of the regioisomer, 5-(4-Bromophenyl)-1-methyl-1H-imidazole. Differentiating these is critical and often requires advanced spectroscopic methods like NMR.[3][4]
-
Residual Reagents and Solvents: Depending on the synthetic route, residual methylating agents, bases, and solvents may be present. Residual solvents are specifically governed by the ICH Q3C guideline.[5]
-
Over-methylation Products: Formation of a quaternary imidazolium salt is possible if the reaction is not properly controlled.
Q2: What are the regulatory expectations for reporting and identifying these impurities?
A2: The regulatory framework is primarily defined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[5][6] The thresholds for action are based on the maximum daily dose (MDD) of the final drug. These thresholds dictate when an impurity must be reported, identified (structure elucidated), and qualified (biologically safety tested).[7]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Rationale & Causality |
| Reporting | 0.05% | 0.03% | This is the level at which an impurity must be listed in a regulatory submission. It ensures transparency and tracking of all detectable minor components.[8] |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | Above this level, the chemical structure of the impurity must be determined. This is critical for assessing its potential toxicity, which is impossible without knowing the structure.[2] |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | An impurity exceeding this threshold requires safety data to justify its presence at the proposed level. This is the highest bar, ensuring patient safety from potentially harmful substances.[5] |
| *TDI = Total Daily Intake |
Q3: What are potential degradation products I might see in stability studies?
A3: Degradation products arise from the drug substance breaking down over time due to environmental factors.[9] Forced degradation studies are intentionally performed to predict these pathways.[10][11] For this compound, likely degradation pathways include:
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative adducts.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the imidazole ring could occur.
-
Photolysis: Exposure to UV or visible light can induce degradation, often through complex radical pathways. The bromophenyl moiety may also be involved in photolytic reactions.
Section 2: Core Analytical Strategy & Protocols
A multi-faceted analytical approach is required for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identification and structural elucidation.[12][13]
Caption: General workflow for impurity detection and identification.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from its likely process-related impurities and potential degradation products. The use of a gradient elution is critical to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively.
Rationale: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography, suitable for separating the moderately polar imidazole derivatives.[14] A phosphate buffer is used to control the pH, which is crucial for consistent ionization and retention of the basic imidazole moiety. Acetonitrile is a common organic modifier providing good peak shape. UV detection is selected based on the chromophores present in the molecule (bromophenyl and imidazole rings).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a diluent of 50:50 (v/v) Acetonitrile:Water. Sonicate if necessary to ensure complete dissolution. This results in a 1 mg/mL solution.
-
Protocol 2: GC-MS for Volatile/Semi-Volatile Impurities
Gas chromatography is ideal for analyzing thermally stable and volatile compounds, such as residual solvents or certain low-molecular-weight starting materials that may not be suitable for LC-MS.[13][15]
Rationale: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a general-purpose column providing good separation for a wide range of semi-volatile organic compounds. Mass spectrometry provides high sensitivity and specificity for identification.[15]
Step-by-Step Methodology:
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Section 3: Troubleshooting Guides
This section provides solutions to specific issues encountered during analysis, presented in a direct question-and-answer format.
Q4: My primary HPLC peak is tailing severely. What are the likely causes and how do I fix it?
A4: Peak tailing is a common issue, especially with basic compounds like imidazoles.[16] It negatively impacts resolution and integration accuracy. The cause is often unwanted secondary interactions between the analyte and the stationary phase.[17] Follow this decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q5: How can I definitively distinguish the desired 1-methyl isomer from the potential 3-methyl regioisomeric impurity?
A5: This is a classic challenge where chromatography alone may not suffice if the isomers co-elute. NMR spectroscopy is the most powerful tool for this task. [18][19]
Rationale: The spatial relationship between the methyl group and the bromophenyl group is different in the two isomers. This difference can be detected using 2D NMR techniques that measure through-space correlations, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[4][20]
Experimental Approach:
-
Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), use preparative HPLC to isolate a few milligrams.
-
Acquire 1D and 2D NMR Spectra: Dissolve the isolated impurity and the main compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Analysis:
-
In the 1-methyl isomer (your target compound), a NOESY/ROESY experiment should show a correlation (a cross-peak) between the protons of the N-methyl group and the imidazole proton at the C2 position. No correlation to the bromophenyl protons would be expected.
-
In the potential 3-methyl regioisomer , a NOESY/ROESY experiment would likely show a correlation between the N-methyl protons and the protons of the adjacent 4-(4-bromophenyl) ring.
-
Additionally, the chemical shifts in both the ¹H and ¹³C NMR spectra will be subtly different between the two regioisomers due to the different electronic environments.[3][21]
-
Section 4: Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement to establish the intrinsic stability of the molecule and validate that your analytical method is "stability-indicating."[9][22][23] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection without destroying the molecule completely.[11]
Protocol 3: Forced Degradation Study Design
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 Acetonitrile:Water diluent.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl, and dilute to 0.1 mg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to 0.1 mg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid powder in an oven at 105 °C for 48 hours.
-
Prepare a 0.1 mg/mL solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Prepare a 0.1 mg/mL solution for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1). The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the absence of co-eluting peaks.[23]
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Novak, T. J., & Olah, T. V. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Pharma Beginners. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
Food and Drug Administration. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR...[Link]
-
Triclinic Labs. (n.d.). Mass Spectrometry Characterization Services. [Link]
-
Dong, M. W. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
Maresca, A., et al. (2003, April 25). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. [Link]
-
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Chen, P., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
SciSpace. (2024, November 4). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
University of Manchester. (2016, June 24). New NMR Tools for Impurity Analysis. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Semantic Scholar. (n.d.). Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles. [Link]
-
MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. [Link]
-
Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. [Link]
-
National Center for Biotechnology Information. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]
-
ResearchGate. (2015, December 11). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]
-
Agilent. (2018, April 23). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. fda.gov [fda.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. Impurities: Definitions, Types, and NMR Analysis | MolecularCloud [molecularcloud.org]
- 19. veeprho.com [veeprho.com]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 21. nmr.oxinst.com [nmr.oxinst.com]
- 22. library.dphen1.com [library.dphen1.com]
- 23. onyxipca.com [onyxipca.com]
Validation & Comparative
comparative analysis of different synthesis routes for 4-(4-Bromophenyl)-1-methyl-1H-imidazole
For researchers and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The targeted synthesis of specific derivatives, such as 4-(4-bromophenyl)-1-methyl-1H-imidazole, is a critical step in the discovery of novel therapeutics. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this valuable compound, offering detailed experimental protocols and data to inform your selection of the most appropriate method for your research needs.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The presence of the bromophenyl group provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the methylated imidazole core is a common feature in many bioactive molecules. The regiochemistry of the substituents is crucial for biological activity, making the selective synthesis of the 1,4-disubstituted isomer a primary objective.
This guide will explore and compare three principal synthetic strategies for obtaining this compound:
-
The Suzuki-Miyaura Cross-Coupling Approach: A powerful and widely used method for the formation of carbon-carbon bonds.
-
The Modified Debus-Radziszewski Imidazole Synthesis: A classic multi-component reaction for the construction of the imidazole ring.
-
Direct Bromination of a Phenylimidazole Precursor: A more traditional electrophilic aromatic substitution route.
Each of these routes will be evaluated based on factors such as yield, regioselectivity, scalability, and the availability of starting materials.
Comparative Analysis of Synthesis Routes
The choice of synthetic route is often a trade-off between efficiency, cost, and the desired scale of production. The following table provides a high-level comparison of the key methodologies.
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yields | Scalability |
| Suzuki-Miyaura Cross-Coupling | High yields, excellent functional group tolerance, commercially available starting materials.[3][4] | Requires a palladium catalyst which can be costly and needs to be removed from the final product. | 70-95% | Good to excellent |
| Modified Debus-Radziszewski Synthesis | One-pot reaction, readily available and inexpensive starting materials.[1][5][6] | Can sometimes lead to mixtures of regioisomers, may require optimization for specific substrates. | 40-70% | Moderate to good |
| Direct Bromination | Utilizes simple and inexpensive reagents. | Can lead to polybromination and isomeric mixtures, requiring careful control of reaction conditions and purification.[7] | Variable, typically lower than cross-coupling methods. | Can be challenging to scale due to selectivity issues. |
In-Depth Analysis and Experimental Protocols
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] For the synthesis of this compound, this can be achieved in two ways: by coupling 4-bromo-1-methyl-1H-imidazole with 4-bromophenylboronic acid, or by coupling 1-methyl-4-iodo-1H-imidazole with 4-bromophenylboronic acid. The latter is often preferred due to the higher reactivity of iodo-substituted heterocycles.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-imidazole with 4-bromophenylboronic acid.
Materials:
-
4-Bromo-1-methyl-1H-imidazole
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromo-1-methyl-1H-imidazole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Expected Yield: 85-95%
Route 2: Modified Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][5][6] A key modification for the synthesis of N-substituted imidazoles is the use of a primary amine in place of one equivalent of ammonia.[8] To synthesize this compound, this would involve the reaction of a suitable glyoxal derivative, 4-bromobenzaldehyde, and methylamine.
The reaction proceeds through the initial condensation of the dicarbonyl compound with ammonia (or a primary amine) to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole product. The use of a primary amine (methylamine) in place of ammonia directs the synthesis towards the N-substituted product.
Caption: General workflow of the Debus-Radziszewski imidazole synthesis.
This protocol outlines a general procedure for the synthesis of this compound using a modified Debus-Radziszewski reaction.
Materials:
-
Glyoxal (40% solution in water)
-
4-Bromobenzaldehyde
-
Methylamine (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq) and glyoxal (1.1 eq).
-
Add a solution of methylamine (1.5 eq) and ammonium acetate (2.0 eq) in ethanol.
-
Add glacial acetic acid to the mixture to act as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 50-70%
Route 3: Direct Bromination of 1-Methyl-4-phenyl-1H-imidazole
This approach involves the synthesis of the target molecule through the electrophilic bromination of a pre-formed 1-methyl-4-phenyl-1H-imidazole precursor. This is a more traditional synthetic route that relies on the inherent reactivity of the imidazole ring towards electrophiles.
The imidazole ring is an electron-rich aromatic system and undergoes electrophilic substitution reactions. Bromination typically occurs at the C5 position, which is the most electron-rich. However, the regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the ring.
Caption: General mechanism for the electrophilic bromination of an imidazole ring.
This protocol describes the bromination of 1-methyl-4-phenyl-1H-imidazole to yield the target compound.
Materials:
-
1-Methyl-4-phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator, if using CCl₄)
Procedure:
-
Dissolve 1-methyl-4-phenyl-1H-imidazole (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.0-1.2 eq) to the solution. If using carbon tetrachloride, add a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: 40-60%
Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the most robust and high-yielding method . Its broad functional group tolerance and the commercial availability of the necessary starting materials make it an attractive choice for both small-scale and larger-scale preparations. While the cost of the palladium catalyst is a consideration, its high efficiency often justifies the expense.
The modified Debus-Radziszewski synthesis offers a viable one-pot alternative, particularly when cost is a primary concern. However, it may require more optimization to achieve high regioselectivity and yields.
Direct bromination is the most straightforward approach in terms of the complexity of the reaction setup but is often plagued by issues of selectivity and lower yields, making it less ideal for the clean synthesis of the desired product.
Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
- BenchChem. (2025). A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles.
- JETIR. (2020).
- Banerjee, et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3973-3996.
- ResearchGate. (2025). Versatile and Scalable Method for Producing N-Functionalized Imidazoles.
- MDPI. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- ACS Publications. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Industrial & Engineering Chemistry Research, 50(23), 12984-12992.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
- ResearchGate. (n.d.). Gram scale synthesis of tetra‐substituted imidazole product.
- Semantic Scholar. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile.
- Journal of Science and Technology. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of Science and Technology, 14(3), 23-31.
- Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(9), 2415-2435.
- PMC. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Advances, 8(45), 25484–25492.
- Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
- TSI Journals. (n.d.).
- ResearchGate. (2024). Model Suzuki‐Miyaura reaction between bromobenzene and 4‐methylphenyl boronic acid.
- Google Patents. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025).
- PubMed. (2010). Catalyst-free one-pot four component synthesis of polysubstituted imidazoles in neutral ionic liquid 1-butyl-3-methylimidazolium bromide.
- ResearchGate. (2025). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- PMC. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
- Synlett. (n.d.). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-1-methyl-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-disubstituted imidazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-bromophenyl)-1-methyl-1H-imidazole derivatives, a class of compounds that has garnered significant interest for its potential as kinase inhibitors, particularly targeting p38 mitogen-activated protein (MAP) kinase.[1]
This document will delve into the nuanced roles of the key structural features of this scaffold: the 1-methyl group, the 4-(4-bromophenyl) moiety, and potential modifications at other positions of the imidazole ring. By synthesizing data from various studies on related analogs, we will build a comprehensive SAR narrative to guide the rational design of more potent and selective therapeutic agents.
The this compound Scaffold: A Promising Core for Kinase Inhibition
The 4-phenyl-imidazole core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[2] The phenyl group typically occupies a hydrophobic pocket, while the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase. The strategic placement of substituents on this core scaffold is critical for modulating potency, selectivity, and pharmacokinetic properties.
The this compound scaffold, in particular, has emerged as a promising starting point for the development of inhibitors for p38 MAP kinase, a key regulator of inflammatory responses.[1] The following sections will dissect the SAR of this scaffold by examining the impact of its core components.
Structure-Activity Relationship (SAR) Analysis
The Significance of the 1-Methyl Group
The presence of a small alkyl group, such as methyl, at the N-1 position is often crucial for several reasons:
-
Enhanced Lipophilicity: The methyl group increases the overall lipophilicity of the molecule, which can lead to improved cell permeability and oral bioavailability.
-
Steric Influence on Conformation: The N-1 substituent can influence the dihedral angle between the imidazole and the C-4 phenyl ring, which can be critical for optimal binding to the target protein.
-
Blocking Unwanted Metabolism: An unsubstituted N-H group can be a site for metabolic modification, and its methylation can block this metabolic pathway, leading to improved in vivo stability.
In the context of p38 MAP kinase inhibitors, studies on related 1,2,4,5-tetrasubstituted imidazoles have shown that variations at the N-1 position significantly impact inhibitory activity.[1] The introduction of a methyl group is a common strategy to enhance the drug-like properties of imidazole-based inhibitors.
The Role of the 4-(4-Bromophenyl) Moiety
The substituent at the C-4 position of the imidazole ring is a key determinant of potency and selectivity. The 4-bromophenyl group in this scaffold contributes to its biological activity in several ways:
-
Hydrophobic Interactions: The phenyl ring itself fits into a hydrophobic pocket in the kinase active site.[2]
-
Halogen Bonding: The bromine atom at the para position can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity. The larger size and greater polarizability of bromine compared to chlorine or fluorine can lead to stronger interactions with the biological target.[3]
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the phenyl ring, which can in turn affect its interaction with the target protein.
In a broader context of kinase inhibitors, the presence of a halogenated phenyl group is a common feature. For instance, in the development of 4-(phenylamino)quinazolines as EGFR tyrosine kinase inhibitors, a 3-bromophenylamino side chain was found to be highly effective.[4] While the position of the bromine and the core scaffold are different, it highlights the general importance of halogenated phenyl rings in kinase inhibition.
Comparative Analysis with Other Substituted Imidazole Derivatives
To further elucidate the SAR of the this compound scaffold, it is instructive to compare its potential activity with that of other related imidazole derivatives. The following table summarizes the p38 MAP kinase inhibitory activity of various substituted imidazole analogs.
| Compound ID | Core Structure | N1-Substituent | C4-Substituent | C5-Substituent | p38α IC50 (nM) |
| Hypothetical | 4-Phenyl-1H-imidazole | -CH₃ | 4-Bromophenyl | -H | - |
| SB203580 | 4,5-Disubstituted-imidazole | -H | 4-Fluorophenyl | 4-Pyridyl | 50 |
| Compound AA6 | 1,4-Disubstituted-imidazole | -CH₂CONH-R | 4-Trifluoromethylphenyl | -H | 403.57 |
Data for SB203580 and Compound AA6 are from reference[5].
This comparative data, although not a direct head-to-head comparison, provides valuable insights. The well-known p38 inhibitor SB203580 features a 4-fluorophenyl group at the C4 position and a pyridyl group at C5.[5] The high potency of SB203580 underscores the importance of the C4-phenyl and the additional interactions provided by the C5-pyridyl group. The N-substituted imidazole derivative, Compound AA6, while less potent than SB203580, demonstrates that significant inhibitory activity can be achieved with a 1,4-disubstituted imidazole core.[5]
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
General Synthesis of 1,4-Disubstituted Imidazoles
A common method for the synthesis of 1,4-disubstituted imidazoles involves a multi-step process:
-
α-Bromination of the Ketone: The synthesis typically begins with the α-bromination of a substituted acetophenone, such as 4-bromoacetophenone.
-
Imidazole Ring Formation: The resulting α-bromo-ketone is then reacted with formamide to yield the 4-substituted-1H-imidazole.[6]
-
N-Alkylation: The final step involves the N-alkylation of the imidazole ring with an alkyl halide, such as methyl iodide, in the presence of a base to yield the desired 1,4-disubstituted imidazole.
A generalized synthetic workflow for this compound.
In Vitro p38 MAP Kinase Inhibition Assay
The following is a generalized protocol for a non-radioactive, in vitro p38 MAP kinase assay, which is commonly used to determine the inhibitory potency of test compounds.[7]
Materials:
-
Recombinant human p38α kinase
-
ATF-2 fusion protein (substrate)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of the test compound or DMSO (for control).
-
2 µL of recombinant p38α kinase diluted in kinase buffer.
-
2 µL of a substrate/ATP mixture (containing ATF-2 and ATP).
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Luminescence Measurement: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an in vitro p38 MAP kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly for p38 MAP kinase. The SAR analysis, synthesized from studies of related compounds, highlights the critical roles of the 1-methyl group and the 4-bromophenyl moiety in determining the biological activity of these derivatives. The 1-methyl group is likely to enhance pharmacokinetic properties, while the 4-bromophenyl group can contribute to potent binding through hydrophobic and halogen bonding interactions.
Further research focusing on the direct comparison of a series of 1-substituted-4-(4-bromophenyl)-1H-imidazole derivatives is warranted to build a more detailed and quantitative SAR. The experimental protocols provided in this guide offer a framework for such investigations, which will be invaluable for the rational design and optimization of this promising class of compounds for therapeutic applications.
References
Click to expand
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. 2023 May 12.
- p38α Kinase Assay.
- p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
- p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. 2011.
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical and Clinical Research.
- Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher.
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. 2002 Mar 18.
- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry. 1996.
- Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS Omega. 2020 Aug 31.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a Novel Orally Active Dual Bcr-Abl WT /T315I Inhibitor for Chronic Myeloid Leukemia. European Journal of Medicinal Chemistry.
- Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML tre
- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
- A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. 2016 Nov 15.
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Pharmaceuticals. 2024 Jun 26.
- Molecular modeling studies of phenoxypyrimidinyl imidazoles as p38 kinase inhibitors using QSAR and docking. European Journal of Medicinal Chemistry. 2008 Apr.
- A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs. Benchchem.
- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry. 2013.
Sources
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. promega.com [promega.com]
A Comparative Study of 4-(4-Bromophenyl)-1-methyl-1H-imidazole and its Non-Brominated Analogue: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 4-(4-Bromophenyl)-1-methyl-1H-imidazole and its non-brominated counterpart, 1-methyl-4-phenyl-1H-imidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the synthetic rationale, key physicochemical differences, and a strategic approach to evaluating their potential as therapeutic agents. By presenting detailed experimental protocols and expected outcomes based on established structure-activity relationships, this guide serves as a practical blueprint for a thorough comparative investigation.
Introduction: The Significance of Bromination in Phenylimidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with a wide range of biological targets.[2] The introduction of a phenyl group at the 4-position of the imidazole ring creates a core structure with significant potential for therapeutic applications, including as anticancer and anti-inflammatory agents.[3][4]
The strategic addition of a bromine atom to the phenyl ring, creating this compound, is a common tactic in medicinal chemistry to modulate a compound's properties. Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This comparative guide will explore the profound impact of this single atomic substitution, offering a framework to dissect and understand the resulting changes in the molecule's overall profile.
I. Synthesis Strategy and Rationale
The synthesis of both this compound and 1-methyl-4-phenyl-1H-imidazole can be achieved through a convergent synthetic approach. The choice of synthetic route is guided by the commercial availability of starting materials and the desired efficiency and scalability of the process.
A. Synthesis of 1-methyl-4-phenyl-1H-imidazole (Non-brominated Analogue)
A common and effective method for the synthesis of 1,4-disubstituted imidazoles involves a two-step process: the formation of the 4-phenyl-1H-imidazole core followed by N-methylation.
Step 1: Synthesis of 4-phenyl-1H-imidazole
This step typically involves the condensation of an α-haloketone with formamide, a method known for its reliability in constructing the imidazole ring.[5] The reaction of 2-bromo-1-phenylethanone with an excess of formamide at elevated temperatures yields 4-phenyl-1H-imidazole.
Step 2: N-methylation of 4-phenyl-1H-imidazole
The introduction of the methyl group at the N1 position can be achieved using a standard alkylation reaction.[6] Deprotonation of the imidazole nitrogen with a suitable base, such as sodium hydride, followed by the addition of an electrophilic methyl source like methyl iodide, affords the desired 1-methyl-4-phenyl-1H-imidazole.
Caption: Synthetic pathway for 1-methyl-4-phenyl-1H-imidazole.
B. Synthesis of this compound (Brominated Analogue)
For the brominated analogue, two primary strategies can be considered. The first involves starting with a brominated precursor, while the second introduces the phenyl group via a cross-coupling reaction.
Strategy 1: Synthesis from a Brominated Precursor
This approach mirrors the synthesis of the non-brominated analogue, starting with 2-bromo-1-(4-bromophenyl)ethanone.
Strategy 2: Suzuki-Miyaura Cross-Coupling
A more versatile approach, particularly for creating a library of analogues, is to utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the synthesis of a 4-bromo-1-methyl-1H-imidazole intermediate, which is then coupled with (4-bromophenyl)boronic acid.
Step 1: Synthesis of 4-bromo-1-methyl-1H-imidazole
This intermediate can be prepared from 1-methylimidazole through a bromination reaction, often using a source of electrophilic bromine like N-bromosuccinimide (NBS) or bromine in acetic acid.[2]
Step 2: Suzuki-Miyaura Coupling
The 4-bromo-1-methyl-1H-imidazole is then reacted with (4-bromophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).[1] This reaction forms the carbon-carbon bond between the imidazole and the bromophenyl rings.
Caption: Suzuki-Miyaura coupling for the synthesis of the brominated analogue.
II. Comparative Physicochemical Properties
The introduction of the bromine atom is expected to significantly alter the physicochemical properties of the molecule. Understanding these changes is crucial for predicting the compound's behavior in biological systems.
| Property | This compound | 1-methyl-4-phenyl-1H-imidazole | Rationale for Expected Difference |
| Molecular Weight | 237.10 g/mol [7] | 158.20 g/mol [8] | The addition of a bromine atom significantly increases the molecular weight. |
| Predicted LogP | Higher | Lower | Bromine is a lipophilic atom, and its introduction is expected to increase the octanol-water partition coefficient (LogP), indicating higher lipophilicity.[9] |
| Predicted pKa | Slightly Lower | Slightly Higher | The electron-withdrawing nature of the bromine atom may slightly decrease the basicity of the imidazole ring, resulting in a lower pKa of the conjugate acid.[10] |
| Polar Surface Area (PSA) | Similar | Similar | The PSA is primarily determined by the N-methylimidazole core and is not expected to be significantly altered by the bromine substitution on the distal phenyl ring. |
III. Comparative In Vitro ADME Profiling
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The following experimental protocols are designed to provide a comparative assessment of the two analogues.
A. Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a high-throughput method to predict passive membrane permeability, a key factor in oral absorption.[11][12] The increased lipophilicity of the brominated analogue may lead to enhanced membrane permeability.
Experimental Protocol: PAMPA [4]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor Solution: The test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration and added to the donor wells.
-
Acceptor Solution: The acceptor plate is filled with the same buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C_eq]))
Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
B. Metabolic Stability: In Vitro Microsomal Stability Assay
Rationale: This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 (CYP) enzymes, which are major determinants of drug clearance.[12] The position of the bromine atom may block potential sites of metabolism on the phenyl ring, potentially increasing the metabolic stability of the brominated analogue.
Experimental Protocol: Microsomal Stability Assay [13][14]
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.
-
Time-Course Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: Workflow for the in vitro microsomal stability assay.
IV. Comparative Pharmacodynamic Evaluation
A preliminary assessment of the biological activity of the two compounds can be performed using a cytotoxicity assay. This provides a general indication of their potential as anticancer agents and helps to establish a concentration range for further target-based assays.
A. Cytotoxicity: MTT/MTS Assay
Rationale: The MTT or MTS assay is a colorimetric assay that measures cell viability.[5][15] It is a standard preliminary screen for compounds with potential anticancer activity. Differences in permeability and cellular uptake may lead to variations in the cytotoxic potency of the two analogues.
Experimental Protocol: MTT Assay [15]
-
Cell Seeding: Cancer cells (e.g., a panel of cell lines relevant to a specific therapeutic area) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
V. Integrated Data Analysis and Conclusion
The data generated from these comparative experiments will provide a comprehensive profile of both this compound and 1-methyl-4-phenyl-1H-imidazole.
Expected Outcomes and Interpretation:
-
Brominated Analogue: It is hypothesized that the brominated compound will exhibit higher lipophilicity and, consequently, greater membrane permeability in the PAMPA assay. The bromine atom may also block a site of metabolism, leading to increased metabolic stability in the microsomal assay. These factors could potentially result in enhanced cellular accumulation and, therefore, greater potency in the cytotoxicity assay. However, the increased molecular weight and potential for off-target interactions should also be considered.
-
Non-brominated Analogue: The non-brominated compound will serve as a crucial baseline for understanding the specific contributions of the bromine atom. Its lower lipophilicity might result in lower passive permeability but could also lead to a more favorable solubility profile.
By systematically evaluating the synthesis, physicochemical properties, in vitro ADME, and preliminary biological activity, researchers can make informed decisions about the potential of these and related compounds as drug candidates. This guide provides the foundational framework for such a comparative study, emphasizing the importance of a data-driven approach to lead optimization in drug discovery.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
ResearchGate. Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Available from: [Link]
-
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
PubChem. 4-[(4-bromophenyl)methyl]-1H-imidazole. Available from: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available from: [Link]
-
NIH. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available from: [Link]
-
NIH. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Wikipedia. 1-Methylimidazole. Available from: [Link]
-
MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]
-
PubChem. 4-(4-Bromophenyl)-1H-imidazole. Available from: [Link]
-
Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]
-
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
-
PubChem. 4-Methyl-1-phenyl-1H-imidazole. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate | 1909309-38-1 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 8. 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 14. Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
assessing the target specificity and off-target effects of 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Executive Summary: The "Imidazole Problem" in Drug Discovery
In the development of inhibitors for heme-containing enzymes—specifically Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) —the imidazole scaffold presents a classic medicinal chemistry paradox. While it efficiently coordinates with the heme iron to block catalysis, this mechanism is inherently promiscuous.
4-(4-Bromophenyl)-1-methyl-1H-imidazole (hereafter referred to as Me-4-PI ) represents a critical structural probe in this class. It is a methylated derivative of the classic IDO1 inhibitor 4-phenylimidazole (4-PI) .
This guide objectively assesses Me-4-PI, positioning it not as a clinical candidate, but as a mechanistic probe used to distinguish between specific active-site engagement and generic heme-iron coordination. We compare its performance against the parent compound (4-PI) and the clinical standard (Epacadostat) to highlight the trade-offs between potency and off-target liability, particularly regarding Cytochrome P450 (CYP) inhibition.
Comparative Analysis: Specificity & Performance
The following table contrasts Me-4-PI with its parent scaffold and the industry standard. This data highlights the impact of N-methylation on target selectivity.
Table 1: Comparative Profiling of IDO1 Inhibitors
| Feature | Me-4-PI (Subject) | 4-PI (Parent Analog) | Epacadostat (Clinical Standard) |
| Primary Target | IDO1 / TDO2 (Heme-binder) | IDO1 (Heme-binder) | IDO1 (Apo-enzyme binder) |
| Mechanism of Action | Direct Heme Coordination (N3-Iron bond) | Direct Heme Coordination (N3-Iron bond) + H-Bonding | Allosteric / Competitive (Does not bind Heme Iron) |
| IDO1 Potency (IC50) | Moderate/Low (> 50 µM)* | High (~48 µM - 10 µM) | Ultra-High (~10 - 70 nM) |
| CYP450 Liability | High (Generic Heme Ligand) | High (Generic Heme Ligand) | Low (Highly Selective) |
| Selectivity Ratio (CYP/IDO1) | < 1 (Poor Selectivity) | ~1-5 (Moderate Selectivity) | > 1000 (Excellent Selectivity) |
| Primary Utility | Negative Control / Heme Probe | Early Hit Validation | Clinical Efficacy |
*Note: N-methylation of the imidazole ring (N1 position) often disrupts a critical hydrogen bond with Ser167 in the IDO1 active site, reducing potency compared to 4-PI while retaining generic CYP affinity.
Mechanism of Action & Off-Target Risks
To understand the specificity profile of Me-4-PI, one must visualize the atomic interactions. The N-methylation is the differentiating factor.
The Structural Conflict
-
Generic Heme Binding: The nitrogen at position 3 (N3) of the imidazole ring possesses a lone pair that coordinates strongly with the Ferric (Fe3+) iron of the heme cofactor. This interaction is conserved across IDO1, TDO2, and most CYP450 enzymes.
-
Specific IDO1 Recognition: The parent compound (4-PI) utilizes its N1-Hydrogen to form a hydrogen bond with Ser167 (human IDO1).
-
The Me-4-PI Effect: Methylating N1 removes this hydrogen bond donor. Consequently, Me-4-PI loses specific affinity for IDO1 but retains the ability to bind heme iron via N3. This makes it a "sticky" compound that inhibits metabolic enzymes (CYPs) as potently as it inhibits the target, leading to a poor safety profile.
Visualization: The Selectivity Filter
Figure 1: Mechanistic divergence. The N1-methyl group disrupts the specific IDO1 interaction without preventing the generic heme coordination responsible for CYP off-target effects.
Experimental Protocols for Validation
To empirically assess Me-4-PI, you cannot rely solely on enzymatic IC50s, which can be misleading due to redox cycling. You must use a Self-Validating Triad of assays.
Protocol A: Optical Difference Spectroscopy (The "Truth" Assay)
Objective: Determine if the compound binds directly to the heme iron (Type II binding) or to an allosteric site. Why: Functional assays can yield false positives via redox interference. This physical binding assay is definitive.
-
Preparation: Dilute recombinant human IDO1 (5 µM) in Potassium Phosphate Buffer (50 mM, pH 6.5) containing methylene blue (to keep heme oxidized).
-
Baseline: Record the UV-Vis spectrum (350–500 nm) of the enzyme alone.
-
Titration: Add Me-4-PI in stepwise increments (0.5 µM to 100 µM) to the sample cuvette. Add equivalent DMSO volume to the reference cuvette.
-
Readout: Observe the Soret band shift .
-
Type II Binding (Heme Coordination): Look for a spectral shift from ~405 nm to ~415-420 nm .
-
Interpretation: If Me-4-PI causes this shift, it confirms direct iron binding. Compare the
to Epacadostat (which should NOT cause a Type II shift).
-
Protocol B: Cellular Kynurenine Production (Functional Selectivity)
Objective: Assess potency in a complex biological environment.
-
Cell Line: HeLa cells (inducible IDO1) or HEK293-IDO1 (constitutive).
-
Induction: Treat HeLa cells with human IFN-γ (50 ng/mL) for 24 hours to upregulate IDO1.
-
Treatment: Co-incubate with Me-4-PI (dose-response: 10 nM – 100 µM) and L-Tryptophan (100 µM).
-
Detection: Harvest supernatant. Add 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.
-
Colorimetric Assay: Mix supernatant 1:1 with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Measure Absorbance at 490 nm .
-
Validation: Use Epacadostat as the positive control (IC50 ~10-20 nM). Me-4-PI is expected to show an IC50 in the micromolar range.
Protocol C: The CYP Inhibition "Trap" (Off-Target Profiling)
Objective: Quantify the "stickiness" of the imidazole scaffold.
-
System: Human Liver Microsomes (HLM) or recombinant CYP isozymes (specifically CYP3A4 and CYP2C9 ).
-
Substrates: Use standard probe substrates (e.g., Testosterone for 3A4, Diclofenac for 2C9).
-
Reaction: Incubate Microsomes + NADPH + Substrate + Me-4-PI (10 µM fixed dose).
-
Analysis: LC-MS/MS quantification of metabolite formation.
-
Threshold: If Inhibition > 50% at 10 µM, the compound is considered a "Promiscuous Heme Binder."
-
Expected Result: Me-4-PI will likely show significant inhibition of multiple CYP isoforms due to the exposed N3 nitrogen.
-
Strategic Screening Workflow
When evaluating imidazole-based fragments, follow this decision logic to avoid advancing "dead-end" compounds.
Figure 2: Screening cascade. Me-4-PI typically fails at Step 2 (Potency) or Step 3 (Selectivity), validating its use as a negative control rather than a drug candidate.
Conclusion
This compound serves as a vital mechanistic tool rather than a therapeutic candidate. By methylating the N1 position, researchers can decouple the specific hydrogen-bonding interactions required for high-affinity IDO1 inhibition from the generic heme-coordination driven by the N3 nitrogen.
Final Recommendation: Use Me-4-PI in your assay panel to define the "selectivity floor." If your novel candidates do not outperform Me-4-PI significantly in the CYP/IDO1 selectivity ratio, they are likely driven by generic heme binding and should be deprioritized.
References
-
Rohm, F. et al. (2019). "IDO1 Inhibitors: From Bench to Bedside." Journal of Medicinal Chemistry. (Discusses the structural requirements of phenyl-imidazole inhibitors and the necessity of the NH donor).
-
Sono, M. et al. (1989). "Indoleamine 2,3-dioxygenase. Equilibrium studies of the binding of tryptophan, tryptamine, and phenylimidazole derivatives to the ferric enzyme." Biochemistry. (The foundational paper establishing 4-phenylimidazole as a heme ligand).
-
Yue, E.W. et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." ACS Medicinal Chemistry Letters. (Provides the baseline for non-heme binding inhibitor standards).
-
Vottero, E. et al. (2006). "Cytochrome P450 inhibition by imidazole derivatives: A comparative molecular field analysis." Journal of Medicinal Chemistry. (Details the mechanism of imidazole-heme coordination in CYPs).
-
Dolučić, M. et al. (2020). "Indoleamine 2,3-dioxygenase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (Reviews the evolution from simple imidazoles to complex selective drugs).
Safety Operating Guide
Personal protective equipment for handling 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Comprehensive Safety and Handling Guide: 4-(4-Bromophenyl)-1-methyl-1H-imidazole
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a compound with significant toxicological and irritant properties, adherence to these guidelines is critical to ensure personnel safety and environmental compliance in a research and development setting.
Hazard Assessment & Executive Summary
This compound (CAS No. 25676-75-9) is a substituted imidazole derivative. While comprehensive toxicological data is limited, available Safety Data Sheets (SDS) and data for structurally similar compounds indicate it should be handled as a hazardous substance. The primary risks are associated with its acute toxicity if ingested, and its irritant properties upon contact with skin, eyes, and the respiratory system.[1]
The core principle of this guide is risk mitigation through containment and appropriate PPE . All handling operations must be conducted within a certified chemical fume hood to prevent inhalation exposure. Direct contact must be avoided through the mandatory use of specified gloves, eye protection, and laboratory coats.
Key Hazard Classifications:
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of the compound's known hazards. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous reactions.
-
Rationale: This protects against accidental splashes of solutions and prevents airborne solid particles from causing serious eye irritation (H319).[1]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant laboratory coat must be worn and fully fastened. Impervious clothing, such as chemically resistant aprons, may be necessary for larger-scale operations.[1] Full-length pants and closed-toe shoes are required at all times in the laboratory.[2]
-
Rationale: Standard lab coats provide a primary barrier against incidental contact. The compound is a known skin irritant (H315), and this measure minimizes the risk of exposure.[1][3]
-
-
Hand Protection:
-
Requirement: Nitrile gloves (tested to EN 374 standard) are the minimum requirement.[4] Gloves must be inspected for tears or holes before each use. For prolonged handling or when working with solutions, consider double-gloving.
-
Rationale: Nitrile provides good resistance to a broad range of chemicals and is essential to prevent skin irritation from direct contact.[4] Contaminated gloves must be disposed of immediately following established procedures.[5]
-
-
Respiratory Protection:
-
Requirement: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[6]
-
Rationale: This is the primary engineering control to mitigate the risk of respiratory tract irritation (H335) by containing dust and vapors at the source.[1][7] If a situation arises where fume hood use is impossible (e.g., a large spill outside of containment), a full-face respirator with an appropriate particulate/organic vapor cartridge is necessary.[1]
-
Safe Handling and Operational Workflow
This workflow is designed to minimize exposure at every step, from preparation to cleanup.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that a current Safety Data Sheet (SDS) for the compound is readily accessible.
-
Ensure the chemical fume hood is operational and its certification is current.
-
Line the work surface inside the fume hood with an absorbent, disposable liner.[2]
-
Assemble all necessary glassware, reagents, and equipment before handling the compound.
-
-
Handling Operations (in Fume Hood):
-
Don all required PPE as specified in Section 2.
-
Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. If dust is generated, allow the fume hood ventilation to clear it before proceeding.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of the compound tightly sealed when not in use.[5]
-
-
Post-Handling & Decontamination:
-
After the procedure is complete, decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water after removing gloves.[5]
-
Spill Management and Emergency Procedures
Immediate and correct response is crucial in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[7]
-
Minor Spill (Contained in Fume Hood):
-
Ensure all personnel are aware of the spill.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area. All materials used for cleanup must be disposed of as hazardous waste.[10]
-
-
Major Spill (Outside of Fume Hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
Waste Disposal Protocol
Proper segregation of waste is a legal and safety requirement. As a brominated organic compound, this compound falls under specific disposal regulations.
-
Halogenated Organic Waste:
-
Requirement: All solutions containing this compound, as well as solvents used for rinsing contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.[10][11][12]
-
Rationale: Halogenated waste requires special treatment (often high-temperature incineration) for disposal and must not be mixed with non-halogenated solvent waste.[13][14] Mixing can create dangerous reactions and significantly increases disposal costs.[12]
-
Procedure:
-
-
Contaminated Solid Waste:
-
Requirement: All disposable materials that have come into direct contact with the compound (e.g., gloves, weigh boats, absorbent liners, contaminated silica gel) must be collected in a separate, clearly labeled hazardous waste container.
-
Procedure:
-
Place items in a sealed bag or a lined, lidded container.
-
Label the container as "Solid Hazardous Waste" and list the chemical contaminants.
-
Arrange for disposal through your institution's EHS office.
-
-
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- Safety Data Sheet: Imidazole. Carl ROTH.
- Safety Data Sheet IMIDAZOLE. ChemSupply Australia.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- HR2-573 1.0 M Imidazole SDS. Hampton Research.
- IMIDAZOLE Safety Data Sheet. Alpha Resources.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Imidazole - SAFETY DATA SHEET. Fisher Scientific.
- Disposal Standards. Department of Biology, University of York.
- 4-BROMO-1-METHYL-1H-IMIDAZOLE SDS. ECHEMI.
- 1H-Imidazole, 4-bromo- (CID 96125). PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET - Imidazole. Thermo Fisher Scientific.
- 4-(4-Bromophenyl)-1H-imidazole 96%. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Bromo-1H-imidazole. Fisher Scientific.
- Material Safety Data Sheet - 1-Methylimidazole. Spectrum Chemical.
- SAFETY DATA SHEET - 1-Methylimidazole-4-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 1-(4-Bromophenyl)imidazole. TCI Chemicals.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
- Bromination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center.
Sources
- 1. echemi.com [echemi.com]
- 2. unthealth.edu [unthealth.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. hscprep.com.au [hscprep.com.au]
- 11. scienceready.com.au [scienceready.com.au]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
